2-Bromo-6-(cyclopropoxymethyl)pyridine

Beschreibung

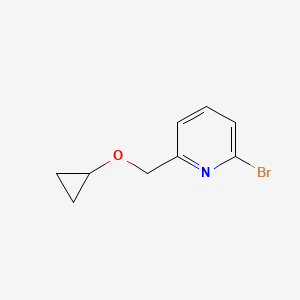

2-Bromo-6-(cyclopropoxymethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₁₀H₁₁BrNO. It features a bromine atom at the 2-position and a cyclopropoxymethyl group (-OCH₂C₃H₅) at the 6-position of the pyridine ring. The cyclopropoxymethyl substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which can influence reactivity and interaction with biological targets.

Eigenschaften

Molekularformel |

C9H10BrNO |

|---|---|

Molekulargewicht |

228.09 g/mol |

IUPAC-Name |

2-bromo-6-(cyclopropyloxymethyl)pyridine |

InChI |

InChI=1S/C9H10BrNO/c10-9-3-1-2-7(11-9)6-12-8-4-5-8/h1-3,8H,4-6H2 |

InChI-Schlüssel |

FGYDGRZJZUJBDG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1OCC2=NC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Brom-6-(Cyclopropoxymethyl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Kupplungsreaktionen: Es kann an Suzuki-Miyaura- und Heck-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Natriumamid, Thioharnstoff und Natriumalkoxid. Diese Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Kupplungsreaktionen: Palladiumkatalysatoren wie Pd(PPh3)4 werden üblicherweise in Gegenwart von Basen wie Kaliumcarbonat oder Cäsiumcarbonat verwendet.

Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Wichtigste gebildete Produkte

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Pyridine, abhängig vom verwendeten Nukleophil.

Kupplungsreaktionen: Produkte umfassen Biarylverbindungen und andere komplexe organische Moleküle.

Oxidation und Reduktion: Produkte umfassen oxidierte oder reduzierte Pyridinderivate.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(cyclopropoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate or cesium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Oxidation and Reduction: Products include oxidized or reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Brom-6-(Cyclopropoxymethyl)pyridin hängt von den spezifischen Reaktionen ab, denen es unterliegt. Bei Substitutionsreaktionen wird das Bromatom durch ein Nukleophil ersetzt, wodurch eine neue Bindung entsteht. Bei Kupplungsreaktionen bildet die Verbindung durch palladiumkatalysierte Prozesse Kohlenstoff-Kohlenstoff-Bindungen. Die beteiligten molekularen Ziele und Pfade variieren je nach spezifischer Anwendung und Reaktionsbedingungen.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(cyclopropoxymethyl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The table below compares 2-Bromo-6-(cyclopropoxymethyl)pyridine with other pyridine derivatives, emphasizing substituent effects:

Biologische Aktivität

2-Bromo-6-(cyclopropoxymethyl)pyridine is an organic compound notable for its unique structural properties, including a bromine atom at the 2-position of the pyridine ring and a cyclopropoxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

- Molecular Formula : C10H10BrN

- Molecular Weight : 223.1 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound's unique structure allows it to participate in reactions that influence cellular processes, particularly those related to neuroprotection and anti-inflammatory responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

-

Neuroprotective Effects :

- In vitro studies have shown that this compound can significantly reduce neuronal cell death induced by oxidative stress. It appears to inhibit apoptotic pathways, particularly through the modulation of caspase activity, which is crucial in the apoptosis process.

-

Antioxidant Properties :

- The compound exhibits antioxidant capabilities that may protect cells from oxidative damage. This suggests potential applications in treating neurodegenerative diseases, where oxidative stress plays a significant role.

-

Anti-inflammatory Activity :

- Preliminary studies indicate that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-N-methylpyridin-2-amine | C7H8BrN | Methyl group instead of cyclopropylmethyl |

| 6-Chloro-N-(cyclopropylmethyl)pyridin-2-amine | C7H8ClN | Chlorine atom instead of bromine |

| 2-Amino-6-bromopyridine | C6H6BrN | Lacks the cyclopropylmethyl group |

The combination of both the bromine atom and the cyclopropylmethyl group in this compound contributes to its distinct chemical reactivity and potential biological activities that are not present in similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotection in Cellular Models :

- A study demonstrated that treatment with this compound significantly reduced cell death in neuronal cell lines subjected to oxidative stress. Results indicated a dose-dependent inhibition of apoptosis.

-

Impact on Oxidative Stress Pathways :

- Investigations revealed that this compound effectively modulates key signaling pathways associated with oxidative stress, including activation of antioxidant response elements.

-

In Vivo Studies :

- Animal models have shown promising results where administration of this compound led to improved cognitive function and reduced markers of inflammation in neurodegenerative disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.